Kinase Selectivity Profile: Atuveciclib vs. Dinaciclib (Pan-CDK Inhibitor)
Atuveciclib exhibits a markedly improved selectivity profile for CDK9 compared to the pan-CDK inhibitor Dinaciclib . This high selectivity is critical for minimizing off-target CDK2-driven toxicities, such as myelosuppression, which are characteristic of pan-CDK inhibitors .
| Evidence Dimension | Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | CDK9: 6 nM; CDK2: 1000 nM; CDK5: 1600 nM; CDK7: >10000 nM |
| Comparator Or Baseline | Dinaciclib: CDK9: 4 nM; CDK2: 1 nM; CDK5: 1 nM; CDK7: Not reported |
| Quantified Difference | Selectivity Ratio (CDK2 IC50 / CDK9 IC50): Atuveciclib = 167; Dinaciclib = 0.25. Atuveciclib is >600-fold more selective for CDK9 over CDK2 than Dinaciclib. |
| Conditions | Biochemical kinase activity assays. |
Why This Matters
The high selectivity of Atuveciclib over CDK2 (167-fold) enables a cleaner pharmacological tool for studying CDK9-specific biology and offers a safer therapeutic window compared to Dinaciclib, which potently inhibits CDK2 and is associated with significant clinical toxicity.
- [1] Borowczak, D., et al. A Systematic Review on Cyclin-Dependent Kinase Inhibitors in Cancer Therapy. Pharmaceuticals 2021, 14(4), 351. View Source
- [2] Lücking, U., et al. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer. ChemMedChem 2017, 12(21), 1776-1793. View Source
